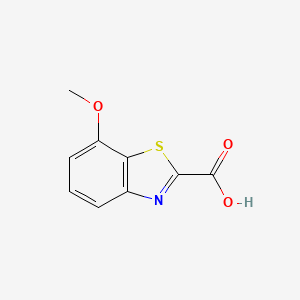

7-Methoxybenzothiazole-2-carboxylic acid

Descripción general

Descripción

7-Methoxybenzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

7-Methoxybenzothiazole-2-carboxylic acid is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential applications in treating viral infections.

Overview of Benzothiazole Derivatives

Benzothiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The structural modifications of benzothiazole derivatives significantly influence their pharmacological profiles. Specifically, the presence of substituents at various positions on the benzothiazole ring can enhance or diminish their biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.

Key Findings:

- Cytotoxicity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspase-3 pathways, leading to programmed cell death. This mechanism is crucial for developing new anticancer therapies that target resistant cancer types .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 4.0 | Apoptosis via caspase-3 activation |

| MCF-7 | 5.0 | Induction of cell cycle arrest |

| HeLa | 6.0 | Apoptotic pathway activation |

Antibacterial Effects

Beyond its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria.

Research Insights:

- Broad Spectrum Activity: Studies have reported that benzothiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and bacterial inhibition .

- In Vitro Testing: In vitro assays have shown that this compound can inhibit bacterial growth effectively at concentrations as low as 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Antiviral Potential

Emerging research suggests that benzothiazole derivatives may also possess antiviral properties, particularly against RNA viruses.

Case Study:

A study focused on the inhibition of SARS-CoV-2 main protease by benzothiazole derivatives revealed that certain modifications could enhance binding affinity and stability in biological systems. Although specific data for this compound is limited, its structural similarities to other effective inhibitors suggest potential antiviral applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Agents

Research indicates that 7-Methoxybenzothiazole-2-carboxylic acid can serve as a lead compound for developing new antimicrobial agents. Its structural characteristics allow it to interact effectively with bacterial targets, potentially inhibiting their growth. In vitro studies have shown promising results against various strains of bacteria, suggesting that modifications to its structure could enhance its potency and broaden its spectrum of activity.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of benzothiazole compounds exhibit cytotoxic effects on cancer cell lines. For instance, a series of benzothiazole-based ureas were evaluated for their ability to inhibit the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease but also plays a role in cancer metabolism. The structural modifications in these compounds, including the introduction of the methoxy group from this compound, led to increased inhibitory activity against 17β-HSD10, indicating potential therapeutic applications in cancer treatment .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, this compound has been explored as a candidate for developing new pesticides. Its effectiveness in inhibiting certain biological pathways in pests can be leveraged to create more efficient pest control agents. The compound's ability to disrupt metabolic processes in target organisms makes it a valuable addition to the arsenal of agrochemicals aimed at sustainable agriculture.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its applications. Table 1 summarizes key modifications that enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Introduction of halogen groups | Increases antimicrobial potency |

| Alteration of carboxylic group | Enhances solubility and bioavailability |

| Substitution at position 6 | Significantly boosts anticancer activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including those derived from this compound. The results indicated that specific substitutions at the benzothiazole ring significantly enhanced the compounds' effectiveness against resistant bacterial strains.

Case Study 2: Anticancer Activity

Another investigation focused on the inhibition of 17β-HSD10 by benzothiazole derivatives. The study revealed that compounds with the methoxy substitution exhibited reduced mitochondrial dysfunction in neuronal cells exposed to amyloid-beta peptides, suggesting a dual role in both neuroprotection and anticancer activity.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides. These reactions typically involve activation of the carbonyl group via acid chlorides or direct coupling agents.

Key Findings :

-

Acid Chloride Intermediate : Thionyl chloride (SOCl₂) efficiently converts the carboxylic acid to the corresponding acid chloride, which reacts with amines or alcohols under mild conditions .

-

Steric Effects : The methoxy group at the 7-position minimally hinders reactivity at the 2-carboxylic acid site, allowing high yields in amidation .

Decarboxylation Reactions

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming 7-methoxybenzothiazole.

Mechanistic Insight :

Decarboxylation proceeds via a radical intermediate, with p-benzoquinone (p-BQ) acting as an oxidant in some cases . Competing pathways (e.g., hydroxylation) depend on reaction conditions.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes substitution at electron-rich positions (C-5 and C-6), influenced by the methoxy group’s directing effects.

Structural Influence :

-

The methoxy group directs electrophiles to the C-6 position (para), while the thiazole sulfur deactivates the C-4 and C-5 positions .

Condensation and Cyclization

The carboxylic acid participates in cyclocondensation with aldehydes or amines to form heterocyclic systems.

Example :

Reaction with 4-nitrobenzaldehyde forms a hydrazone derivative, which exhibits G₂/M cell cycle arrest in cancer cells .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a hydroxymethyl group, yielding 7-methoxybenzothiazole-2-methanol .

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the thiazole ring, forming sulfonic acid derivatives .

Comparative Reactivity with Analogues

Propiedades

IUPAC Name |

7-methoxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-6-4-2-3-5-7(6)14-8(10-5)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHVQAJEUOEYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.